molecular formula C16H21N3O2S B2619946 3-[2-(morpholin-4-yl)ethyl]-1-[(2E)-3-phenylprop-2-enoyl]thiourea CAS No. 849063-39-4

3-[2-(morpholin-4-yl)ethyl]-1-[(2E)-3-phenylprop-2-enoyl]thiourea

Cat. No.: B2619946
CAS No.: 849063-39-4
M. Wt: 319.42
InChI Key: HDYMMVQZUZPFBL-VOTSOKGWSA-N
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Description

3-[2-(morpholin-4-yl)ethyl]-1-[(2E)-3-phenylprop-2-enoyl]thiourea is an organic compound that belongs to the class of thioureas This compound is characterized by the presence of a morpholine ring, a phenylprop-2-enoyl group, and a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(morpholin-4-yl)ethyl]-1-[(2E)-3-phenylprop-2-enoyl]thiourea typically involves the reaction of morpholine with an appropriate acyl chloride, followed by the addition of thiourea. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The general synthetic route can be summarized as follows:

    Formation of the acyl chloride: The phenylprop-2-enoyl chloride is prepared by reacting phenylprop-2-enoic acid with thionyl chloride.

    Reaction with morpholine: The acyl chloride is then reacted with morpholine to form the intermediate 3-[2-(morpholin-4-yl)ethyl]-1-[(2E)-3-phenylprop-2-enoyl]amine.

    Addition of thiourea: Finally, thiourea is added to the intermediate to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-[2-(morpholin-4-yl)ethyl]-1-[(2E)-3-phenylprop-2-enoyl]thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiourea moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted thioureas.

Scientific Research Applications

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial and antiviral properties, making it a candidate for drug development.

    Medicine: It has shown potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: The compound is used in the development of new materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 3-[2-(morpholin-4-yl)ethyl]-1-[(2E)-3-phenylprop-2-enoyl]thiourea involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as proteases and kinases, which play crucial roles in cellular processes. By binding to these enzymes, the compound can disrupt their activity, leading to the inhibition of cell growth and proliferation. Additionally, the compound can induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-[2-(morpholin-4-yl)ethyl]-1-[(2E)-3-phenylprop-2-enoyl]urea: Similar structure but with a urea moiety instead of thiourea.

    3-[2-(morpholin-4-yl)ethyl]-1-[(2E)-3-phenylprop-2-enoyl]sulfamide: Contains a sulfamide group instead of thiourea.

    3-[2-(morpholin-4-yl)ethyl]-1-[(2E)-3-phenylprop-2-enoyl]carbamate: Features a carbamate group in place of thiourea.

Uniqueness

3-[2-(morpholin-4-yl)ethyl]-1-[(2E)-3-phenylprop-2-enoyl]thiourea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiourea moiety enhances its reactivity and potential for forming hydrogen bonds, making it a versatile compound in various applications.

Properties

IUPAC Name

(E)-N-(2-morpholin-4-ylethylcarbamothioyl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2S/c20-15(7-6-14-4-2-1-3-5-14)18-16(22)17-8-9-19-10-12-21-13-11-19/h1-7H,8-13H2,(H2,17,18,20,22)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDYMMVQZUZPFBL-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=S)NC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1CCNC(=S)NC(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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